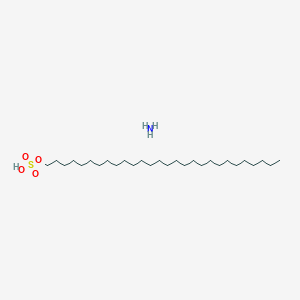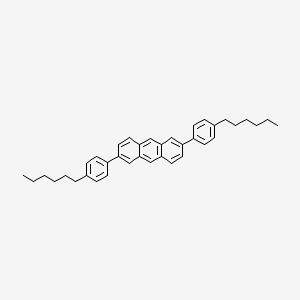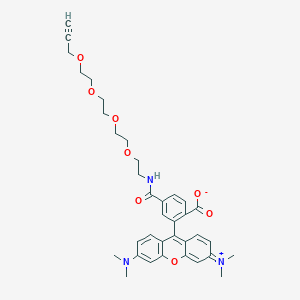
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate is a compound used primarily as a labeling reagent in scientific research. It is based on carboxytetramethylrhodamine 110, a bright and photostable green fluorescent label that can be excited at a wavelength of 488 nm . This compound reacts with azides via copper-catalyzed click reactions, making it a valuable tool in various biochemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate involves the conjugation of acetylene and PEG4 (polyethylene glycol with four ethylene glycol units) to carboxytetramethylrhodamine 110. The reaction typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated synthesis equipment and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings.
化学反応の分析
Types of Reactions
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate primarily undergoes click reactions, specifically CuAAC. This reaction involves the formation of a triazole ring by reacting an alkyne (acetylene) with an azide in the presence of a copper catalyst .
Common Reagents and Conditions
Reagents: Copper sulfate, sodium ascorbate, azides
Conditions: Aqueous or organic solvents, room temperature or slightly elevated temperatures
Major Products
The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which retains the fluorescent properties of carboxytetramethylrhodamine 110 .
科学的研究の応用
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate is widely used in various fields of scientific research:
Chemistry: Used as a fluorescent probe in click chemistry reactions to study reaction mechanisms and kinetics.
Biology: Employed in labeling biomolecules, such as proteins and nucleic acids, for imaging and tracking in live cells.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical tools for detecting specific molecules.
作用機序
The mechanism of action of Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate involves its ability to form stable triazole linkages with azides via CuAAC. This reaction is highly specific and efficient, allowing for the precise labeling of target molecules. The fluorescent properties of carboxytetramethylrhodamine 110 enable the visualization and tracking of labeled molecules in various applications .
類似化合物との比較
Similar Compounds
Acetylene-PEG4-carboxyrhodamine 110 conjugate: Similar in structure and function but based on carboxyrhodamine 110 instead of carboxytetramethylrhodamine 110.
Acetylene-PEG4-carboxyfluorescein conjugate: Uses carboxyfluorescein as the fluorescent label, which has different excitation and emission properties.
Uniqueness
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate is unique due to its bright and photostable green fluorescence, which is ideal for long-term imaging applications. Its ability to undergo CuAAC reactions with high specificity and efficiency makes it a valuable tool in various scientific research fields .
特性
分子式 |
C36H41N3O8 |
|---|---|
分子量 |
643.7 g/mol |
IUPAC名 |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C36H41N3O8/c1-6-14-43-16-18-45-20-21-46-19-17-44-15-13-37-35(40)25-7-10-28(36(41)42)31(22-25)34-29-11-8-26(38(2)3)23-32(29)47-33-24-27(39(4)5)9-12-30(33)34/h1,7-12,22-24H,13-21H2,2-5H3,(H-,37,40,41,42) |
InChIキー |
KSHPVCLPJYHKKW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCOCCOCCOCCOCC#C)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


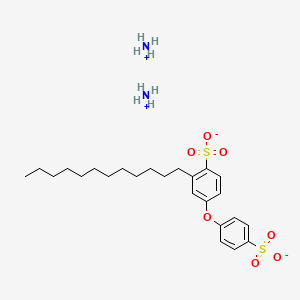
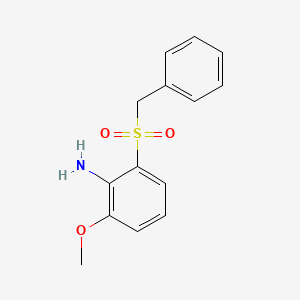
![Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-](/img/structure/B13775898.png)
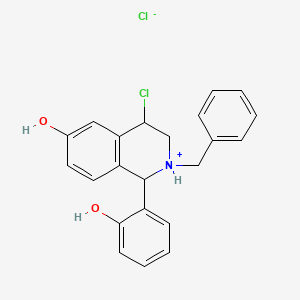


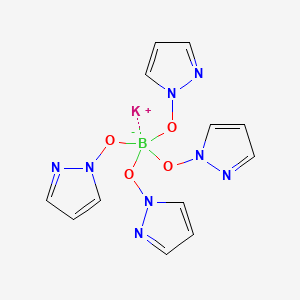

![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)

